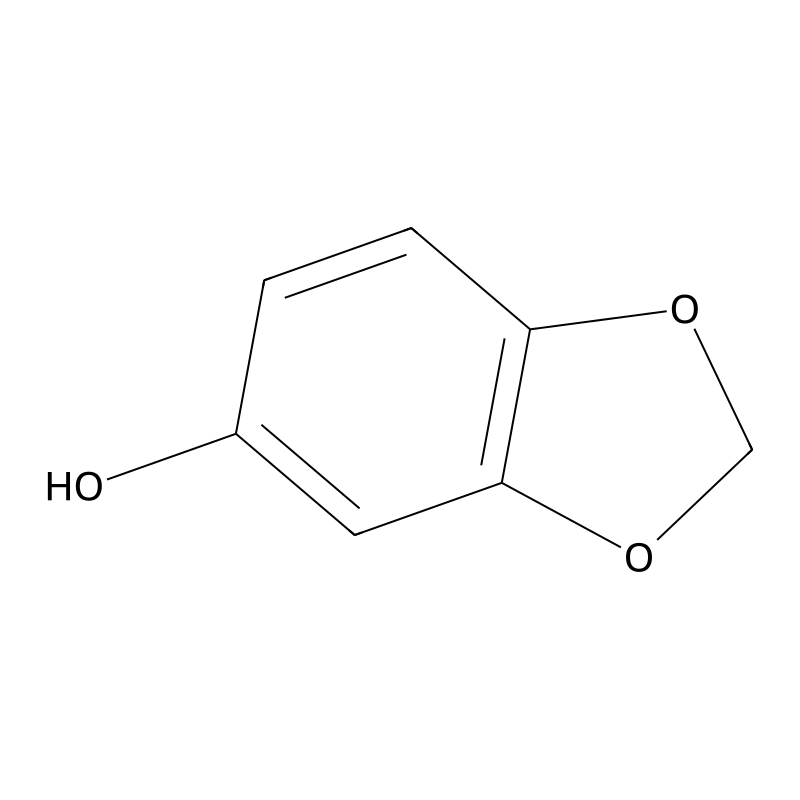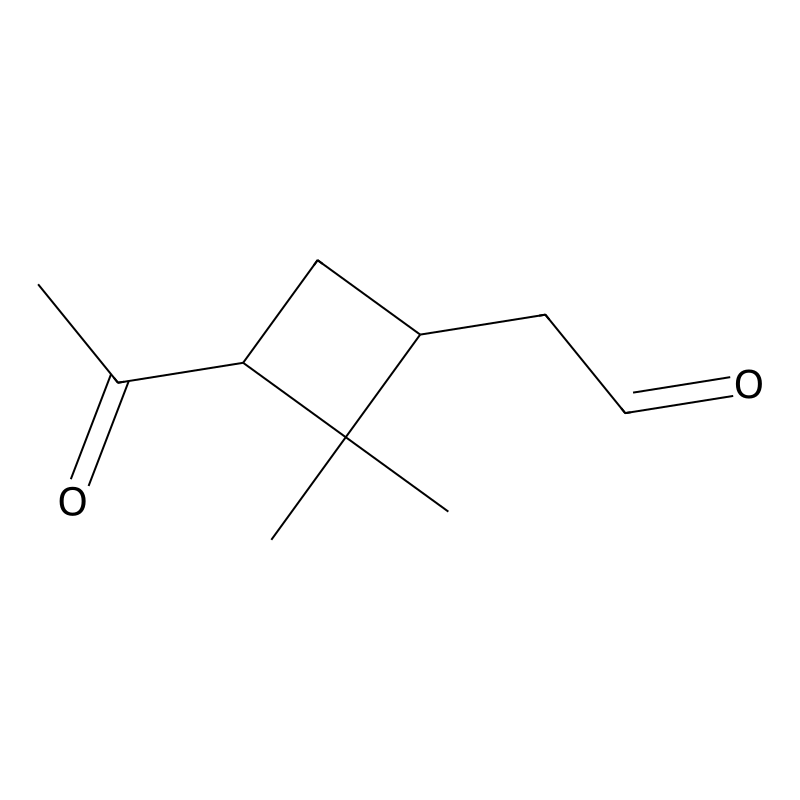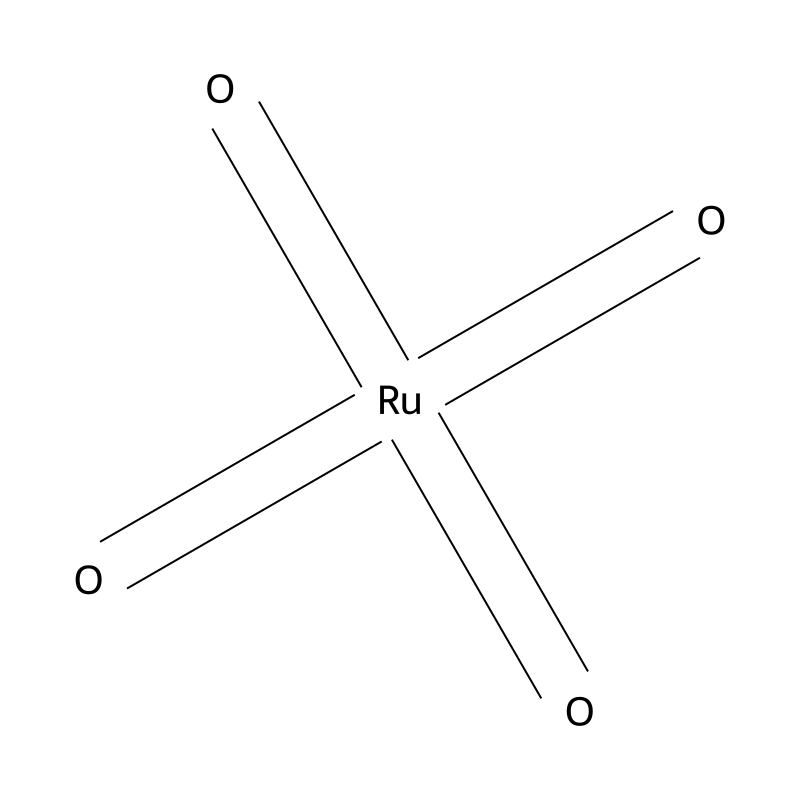Sesamol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Solubility
Synonyms
Canonical SMILES
Antioxidant and Anti-inflammatory Properties:
Sesamol exhibits potent antioxidant and anti-inflammatory activities. Studies have shown that it effectively scavenges free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, research suggests sesamol can reduce inflammation by inhibiting the production of inflammatory mediators []. These properties highlight its potential application in preventing or managing conditions associated with oxidative stress and inflammation, such as cardiovascular disease, neurodegenerative diseases, and certain types of cancer [, ].
Potential in Cancer Management:
Research suggests sesamol may play a role in cancer management. Studies indicate its ability to suppress cancer cell growth, induce apoptosis (programmed cell death), and enhance the effectiveness of chemotherapy and radiation therapy []. However, it's important to note that these findings primarily come from preclinical studies, and further research is needed to determine its safety and efficacy in humans [].
Impact on Obesity and Metabolic Health:
Emerging research suggests sesamol may have potential benefits for managing obesity and related metabolic disorders. Studies reveal it can promote "browning" of white adipose tissue, a process that increases fat burning and energy expenditure []. Additionally, research suggests sesamol may improve insulin sensitivity and regulate blood sugar levels, potentially contributing to better glycemic control []. Nevertheless, more research is required to fully understand and confirm these potential benefits.
Other Potential Applications:
Sesamol is being explored for its potential applications in various other areas of scientific research. Some studies suggest it may benefit cognitive function by reducing the formation of amyloid plaques associated with Alzheimer's disease []. Additionally, research suggests it may possess antifungal and antimicrobial properties []. However, further investigation is needed to determine the efficacy and safety of sesamol for these potential uses.
Sesamol is a natural organic compound classified as a phenolic derivative, primarily found in sesame seeds and sesame oil. It is characterized by its white crystalline solid form and is sparingly soluble in water while being miscible with most oils. Sesamol is recognized for its significant antioxidant properties, which contribute to the stability of oils by preventing spoilage and oxidative degradation. Its chemical structure includes a methylenedioxy group, which is crucial for its biological activity .
Antioxidant Activity:
- The mechanism of sesamol's antioxidant activity is believed to involve its ability to scavenge free radicals. The catechol moiety in its structure can donate a hydrogen atom to free radicals, neutralizing them and preventing them from damaging cells [].
Other Mechanisms:
- Research suggests sesamol may exert its anti-inflammatory and neuroprotective effects through various mechanisms, including modulation of cell signaling pathways and interaction with specific enzymes []. However, further research is needed to fully elucidate these mechanisms.
Case Study:
A study published in the Journal of Agricultural and Food Chemistry demonstrated that sesamol inhibited the growth of human liver cancer cells by inducing apoptosis (programmed cell death) []. This suggests a potential role for sesamol in cancer prevention, although further in vivo studies are necessary.
Limited Data:
- There is currently limited data on the specific safety profile of sesamol.
- One study suggests that sesamol may not be mutagenic (cause mutations) but showed positive results in some carcinogenicity (cancer-causing) tests in rodents at high doses.
- More research is needed to determine the safety of sesamol for human consumption.
Important Note:
- Due to the limited data on safety, it is important to consult with a healthcare professional before consuming concentrated forms of sesamol or using it for medicinal purposes.
Sesamol exhibits a range of biological activities that include:
- Antioxidant Properties: It effectively scavenges free radicals and inhibits lipid peroxidation, contributing to its role as a natural preservative in food products .
- Anti-inflammatory Effects: Research indicates that sesamol can modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .
- Neuroprotective Effects: Sesamol has been linked to neuroprotection through mechanisms involving brain nerve growth factor signaling and endocannabinoid pathways .
- Antifungal Activity: The compound also demonstrates antifungal properties, further supporting its use in food preservation .
Sesamol finds applications across several fields:
- Food Industry: Primarily used as a natural antioxidant in frying oils to enhance shelf life and prevent rancidity .
- Pharmaceuticals: Its biological activities make it a candidate for developing drugs targeting inflammation and neurodegenerative diseases .
- Cosmetics: Due to its antioxidant properties, sesamol is also utilized in cosmetic formulations aimed at skin protection from oxidative stress.
Several compounds share structural similarities with sesamol, each possessing unique properties:
| Compound | Structure Type | Unique Properties |
|---|---|---|
| 3,4-Dimethoxyphenol | Phenolic | Exhibits strong antioxidant properties but less studied than sesamol. |
| Eugenol | Phenolic | Known for its antimicrobial properties; used in dental applications. |
| Vanillin | Phenolic | Commonly used as a flavoring agent; possesses mild antioxidant activity. |
Sesamol stands out due to its combination of potent antioxidant activity and diverse biological effects, making it particularly valuable in both food preservation and therapeutic applications .
Physical Description
Solid
Color/Form
Beige crystals
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Decomposition
Melting Point
65.8 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 59 of 61 companies with hazard statement code(s):;
H315 (88.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Therapeutic Uses
/EXPL THER/ Increased oxidative stress and inflammation in obesity are the central and causal components in the pathogenesis and progression of cardiometabolic syndrome (CMetS). The aim of the study was to determine the potential role of sesamol (a natural powerful antioxidant and anti-inflammatory phenol derivative of sesame oil) in chronic high-cholesterol/high-fat diet (HFD)-induced CMetS in rats and to explore the molecular mechanism driving this activity. Rats were fed with HFD (55% calorie from fat and 2% cholesterol) for 60 days to induce obesity, dyslipidemia, insulin resistance (IR), hepatic steatosis and hypertension. On the 30th day, rats with total cholesterol >150 mg/dL were considered hypercholesterolemic and administered sesamol 2, 4 and 8 mg/kg per day for the next 30 days. Sesamol treatment decreased IR, hyperinsulinemia, hyperglycemia, dyslipidemia, TNF-a, IL-6, leptin, resistin, highly sensitive C-reactive protein (hs-CRP), hepatic transaminases and alkaline phosphatase, along with normalization of adiponectin, nitric oxide and arterial pressures in a dose-dependent fashion. Increased TBARS, nitrotyrosine and decreased antioxidant enzyme activities were also amended in HFD rats. Similarly, sesamol normalized hepatic steatosis and ultrastructural pathological alteration in hepatocytes, although the effect was more pronounced at 8 mg/kg. Furthermore, hepatic PPARgamma, PPARa and e-NOS protein expressions were increased, whereas LXRa, SERBP-1c, P-JNK and NF-kappaB expression were decreased by sesamol treatment. These results suggest that sesamol attenuates oxidative stress, inflammation, IR, hepatic steatosis and hypertension in HFD-fed rats via modulating PPARgamma, NF-kappaB, P-JNK, PPARa, LXRa, SREBP-1c and e-NOS protein expressions, thereby preventing CMetS. Thus, the present study demonstrates the therapeutic potential of sesamol in alleviating CMetS.
/EXPL THER/ OBJECTIVE: Estrogen deprivation after menopause is associated with increased oxidative stress. The present study was designed to study the role of sesamol (3,4-methylenedioxyphenol), a phenolic antioxidant and anti-inflammatory molecule, in oxidative stress-induced changes in three major affected organ systems, the central nervous system, the cardiovascular system and the skeletal system in ovariectomized rats, a widely used animal model of menopause. DESIGN: Animals were divided into eight different groups (n = 6-8). Five groups underwent ovariectomy; starting from the 2nd day of ovariectomy, three of these groups received sesamol (2, 4, 8 mg/kg) and the fourth group was administered a-tocopherol (100 mg/kg) orally for 7 weeks. The fifth ovariectomized group did not receive any drug treatment. Rats in the naive (non-operated) and sham-operated groups did not receive any drug treatment, while the eighth group consisted of naive animals which were treated for 7 weeks with only sesamol 8 mg/kg orally daily. After 7 weeks, animals were subjected to testing of behavioral paradigms (elevated plus maze and Morris water maze for assessment of anxiety and memory, respectively) 24 hr after the last dose. After behavioral studies, animals were sacrificed for various biochemical estimations. RESULT: Administration of sesamol (2, 4, 8 mg/kg orally) to ovariectomized rats for 7 weeks significantly and dose-dependently improved memory, attenuated anxiety, decreased oxidative stress in brain, improved the serum lipid profile and reduced serum tumor necrosis factor-a levels when compared with ovariectomized control rats. Similar protective effects were observed in the case of the skeletal system studies. Sesamol increased the bone ash content and the mechanical stress parameters in treated groups. CONCLUSION: The results emphasize the involvement of oxidative stress and inflammation in the development of ovariectomy-induced pathophysiological changes and point towards the therapeutic potential of sesamol in menopausal pathologies.
/EXPL THER/ The physicochemical nature of sesamol (logP 1.29; solubility 38.8 mg/mL) substantially enhances its tissue distribution, minimizing its brain delivery. Sesamol-loaded solid lipid nanoparticles (S-SLNs) with an average particle size of 122 nm and an entrapment efficiency of 75.9+/-2.91% were developed. Biochemical and behavioral paradigms clearly established the superiority of orally administered S-SLNs. The same was confirmed evidently by scintigraphic images of rabbits administered radiolabeled SLNs and confocal microscopy of brain sections of rats administered similarly prepared SLNs with a fluorescent marker. This study indicates the special importance of using phosphatidylcholine (as co-surfactant) in the preparation of SLNs for improving memory deficits. The aim of the present work was to develop sesamol as a therapeutic agent for central nervous system derangements.
For more Therapeutic Uses (Complete) data for Sesamol (7 total), please visit the HSDB record page.
MeSH Pharmacological Classification
Vapor Pressure
Pictograms

Irritant
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
This paper reports the bioavailability of sesamol in Sprague-Dawley (SD) rats... Sesamol conjugated metabolites were widely distributed in SD rat tissues, with the highest concentrations in the liver and kidneys and the lowest in the brain. It is postulated that sesamol is incorporated into the liver first and then transported to the other tissues (lung, kidneys, and brain). The major metabolites of sesamol distributed in the lung and kidney were glucuronide and sulfate.
Wikipedia
3-Mercaptopropane-1,2-diol
Use Classification
Methods of Manufacturing
General Manufacturing Information
Antioxidative constituents in roasted sesame seed oil were studied mainly by an antioxidative assay and HPLC analysis, in comparison with unroasted sesame seed oil. The main active constituent in fresh roasted seed oil was gamma-tocopherol, but after heating at frying temperature for 1 to 2hr, this was identified as sesamol, which was produced by hydrolysis of sesamolin that is present to a large degree in roasted sesame seed oil. This conversion of sesamolin to sesamol is catalyzed by acids.
Analytic Laboratory Methods
Sesamol gives a red color with an ethanolic solution of furfural in the presence of hydrochloric acid (color reaction of Baudouin and Villavechia); it also responds positively in color tests with an acidic solution of stannous chloride (Soltsien test), and with 3% hydrogen peroxide-75% sulfuric acid (Kreis test).
Storage Conditions
Interactions
Ionizing radiation exposure is harmful and at high doses can lead to acute hematopoietic radiation syndrome. Therefore, agents that can protect hematopoietic system are important for development of radioprotector. Sesamol is a potential molecule for development of radioprotector due to its strong free radical scavenging and antioxidant properties. In the present study, sesamol was evaluated for its role in DNA damage and repair in hematopoietic system of gamma-irradiated CB57BL/6 mice and compared with amifostine. C57BL/6 male mice were administered with sesamol 20 mg/kg (i.p.) followed by 2 Gy whole body irradiation (WBI) at 30 min. Mice were sacrificed at 0.5, 3, 24 hr postirradiation; bone marrow, splenocytes, and peripheral blood lymphocytes were isolated to measure DNA damages and repair using alkaline comet, gamma-H2AX and micronucleus assays. An increase in % of tail DNA was observed in all organs of WBI mice. Whereas in pre-administered sesamol reduced %DNA in tail (P=0.05). Sesamol has also reduced formation of radiation induced gamma-H2AX foci after 0.5 hr in these organs and further lowered to respective control values at 24 hr of WBI. Similar reduction of % DNA in tail and gamma-H2AX foci were observed with amifostine (P=0.05). Analysis of mnPCE frequency at 24 hr has revealed similar extent of protection by sesamol and amifostine. Interestingly, both sesamol and amifostine, alone and with radiation, also increased the granulocytes count significantly compared to the control (P=0.05). These findings suggest that sesamol has strong potential to protect hematopoietic system by lowering radiation induced DNA damages and can prevent acute hematopoietic syndrome in mice.
BACKGROUND: Sesamol, a component of sesame seed oil, exhibited significant antioxidant activity in a battery of in vitro and ex vivo tests including lipid peroxidation induced in rat liver homogenates. Latter established its potential for hepatoprotection. However, limited oral bioavailability, fast elimination (as conjugates) and tendency towards gastric irritation/toxicity (especially forestomach of rodents) may limit its usefulness. Presently, we packaged sesamol into solid lipid nanoparticles (S-SLNs) to enhance its biopharmaceutical performance and compared the efficacy with that of free sesamol and silymarin, a well established hepatoprotectant, against carbon tetrachloride induced hepatic injury in rats, post induction. A self recovery group in which no treatment was given was used to observe the self-healing capacity of liver. METHODS: S-SLNs prepared by microemulsification method were administered to rats post-treatment with CCl4 (1 mL/kg body weight (BW) twice weekly for 2 weeks, followed by 1.5 mL/kg BW twice weekly for the subsequent 2 weeks). Liver damage and recovery on treatment was assessed in terms of histopathology, serum injury markers (alanine aminotransferase, aspartate aminotransferase), oxidative stress markers (lipid peroxidation, superoxide dismutase, and reduced glutathione) and a pro-inflammatory response marker (tumor necrosis factor alpha). RESULT: S-SLNs (120.30 nm) at a dose of 8 mg/kg BW showed significantly better hepatoprotection than corresponding dose of free sesamol (FS; p < 0.001). Effects achieved with S-SLNs were comparable with silymarin (SILY), administered at a dose of 25 mg/kg BW. Self recovery group confirmed absence of regenerative capacity of hepatic tissue, post injury. CONCLUSION: Use of lipidic nanocarrier system for sesamol improved its efficiency to control hepatic injury. Enhanced effect is probably due to: a) improved oral bioavailability, b) controlled and prolonged effect of entrapped sesamol and iii) reduction in irritation and toxicity, if any, upon oral administration. S-SLNs may be considered as a therapeutic option for hepatic ailments as effectiveness post induction of liver injury, is demonstrated presently. /Sesamol-loaded solid lipid nanoparticles/
Ionizing radiation causes free radical-mediated damage in cellular DNA. This damage is manifested as chromosomal aberrations and micronuclei (MN) in proliferating cells. Sesamol, present in sesame seeds, has the potential to scavenge free radicals; therefore, it can reduce radiation-induced cytogenetic damage in cells. The aim of this study was to investigate the radioprotective potential of sesamol in bone marrow cells of mice and related haematopoietic system against radiation-induced genotoxicity. A comparative study with melatonin was designed for assessing the radioprotective potential of sesamol. C57BL/6 mice were administered intraperitoneally with either sesamol or melatonin (10 and 20 mg/kg body weight) 30 min prior to 2-Gy whole-body irradiation (WBI) and sacrificed after 24 hr. Total chromosomal aberrations (TCA), MN and cell cycle analyses were performed using bone marrow cells. The comet assay was performed on bone marrow cells, splenocytes and lymphocytes. Blood was drawn to study hematological parameters. Prophylactic doses of sesamol (10 and 20 mg/kg) in irradiated mice reduced TCA and micronucleated polychromatic erythrocyte frequency in bone marrow cells by 57% and 50%, respectively, in comparison with radiation-only groups. Sesamol-reduced radiation-induced apoptosis and facilitated cell proliferation. In the comet assay, sesamol (20 mg/kg) treatment reduced radiation-induced comets (% DNA in tail) compared with radiation only (P < 0.05). Sesamol also increased granulocyte populations in peripheral blood similar to melatonin. Overall, the radioprotective efficacy of sesamol was found to be similar to that of melatonin. Sesamol treatment also showed recovery of relative spleen weight at 24 hr of WBI. The results strongly suggest the radioprotective efficacy of sesamol in the hematopoietic system of mice.
For more Interactions (Complete) data for Sesamol (39 total), please visit the HSDB record page.








